molecular formula C21H21N5O B14965902 1-(2,4-dimethylphenyl)-N-(2-ethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

1-(2,4-dimethylphenyl)-N-(2-ethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B14965902
M. Wt: 359.4 g/mol
InChI Key: NJXUGQDBNKFARF-UHFFFAOYSA-N
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Description

1-(2,4-Dimethylphenyl)-N-(2-ethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 2,4-dimethylphenyl substituent at position 1 and a 2-ethoxyphenyl group at the 4-amine position . This compound is supplied for research purposes and is strictly for in-vitro studies outside of living organisms; it is not categorized as a medicine or drug and is not approved by the FDA for the prevention, treatment, or cure of any medical condition . Pyrazolo[3,4-d]pyrimidine derivatives are widely studied in scientific research as kinase inhibitors, where specific substituents on the core scaffold are known to dictate target specificity and pharmacokinetic profiles . This scaffold is a recognized bioisostere of the purine ring system, particularly adenine, allowing such compounds to occupy the ATP-binding site of various kinase enzymes . This mechanism enables the compound to act as a potential enzyme inhibitor by binding to active or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity . In receptor studies, analogous compounds may function as agonists or antagonists, modulating receptor activity and downstream signaling pathways . In research applications, this compound serves as a valuable building block in synthetic chemistry for constructing more complex organic molecules and as a reagent in various organic transformations . Its primary research value lies in its potential in biological studies, particularly in the investigation of enzyme inhibition and receptor binding, which is relevant to the development of therapeutic agents . Researchers exploring the structure-activity relationships of kinase inhibitors will find this derivative a compound of significant interest.

Properties

Molecular Formula

C21H21N5O

Molecular Weight

359.4 g/mol

IUPAC Name

1-(2,4-dimethylphenyl)-N-(2-ethoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C21H21N5O/c1-4-27-19-8-6-5-7-17(19)25-20-16-12-24-26(21(16)23-13-22-20)18-10-9-14(2)11-15(18)3/h5-13H,4H2,1-3H3,(H,22,23,25)

InChI Key

NJXUGQDBNKFARF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC2=C3C=NN(C3=NC=N2)C4=C(C=C(C=C4)C)C

Origin of Product

United States

Preparation Methods

The synthesis of 1-(2,4-dimethylphenyl)-N-(2-ethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2,4-dimethylphenylhydrazine with ethyl 2-ethoxybenzoate, followed by cyclization and subsequent amination reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

1-(2,4-dimethylphenyl)-N-(2-ethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or alkyl groups are introduced. Common reagents for these reactions include alkyl halides and nucleophiles like amines or thiols.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2,4-dimethylphenyl)-N-(2-ethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,4-dimethylphenyl)-N-(2-ethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In receptor studies, it may act as an agonist or antagonist, modulating receptor activity and downstream signaling pathways .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The pyrazolo[3,4-d]pyrimidine core allows diverse substitutions, influencing solubility, melting points, and bioavailability. Key comparisons include:

Compound Name Substituents Molecular Formula Melting Point (°C) Yield (%) Key References
Target Compound 1: 2,4-dimethylphenyl; 4-NH: 2-ethoxyphenyl C23H24N5O Not reported Not reported -
1-(2,4-Dimethylphenyl)-N-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine 1: 2,4-dimethylphenyl; 4-NH: 4-methylbenzyl C21H21N5 Not reported Not reported
SI388 (1-(2-Chloro-2-phenylethyl)-N-(2-chlorophenyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine) 1: 2-chloro-2-phenylethyl; 4-NH: 2-chlorophenyl; 6: methylthio C20H17Cl2N5S 169–171 69
S29 (1-(2-Chloro-2-(4-chlorophenyl)ethyl)-N-(4-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine) 1: 2-chloro-2-(4-chlorophenyl)ethyl; 4-NH: 4-fluorobenzyl C21H17Cl2FN4 Not reported Not reported
NA-PP1 (1-(tert-butyl)-3-(1-naphthyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine) 1: tert-butyl; 3: 1-naphthyl C20H21N5 Not reported Not reported
  • Substituent Effects: 1-Position: Bulky groups (e.g., tert-butyl in NA-PP1) enhance kinase selectivity , while chloroethyl groups (as in SI388) may influence cytotoxicity . 4-Amino Position: Electron-withdrawing groups (e.g., 4-fluorobenzyl in S29) improve target binding, whereas ethoxy groups (as in the target compound) may enhance metabolic stability . 6-Position: Methylthio (SI388) or ethylthio groups modulate solubility and potency .

Q & A

Q. Basic

  • Inactive analogs : PP3 (1-phenyl derivative) lacks kinase inhibition, serving as a negative control .
  • Vehicle controls : DMSO concentrations ≤0.1% to rule out solvent interference.
  • Baseline activity : Measure kinase function in untreated cells or enzyme preparations .

What in silico tools predict binding affinity for kinase targets?

Q. Advanced

  • Molecular docking (AutoDock, Glide) : Simulate inhibitor binding to ATP pockets using crystal structures (e.g., PDB: 1FMK for c-Src) .
  • QSAR models : Correlate substituent electronic properties (Hammett constants) with IC₅₀ values .
  • MD simulations : Assess binding stability over 100-ns trajectories to identify optimal derivatives .

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